molecular formula C11H9N5O B081643 9-Phenylguanine CAS No. 14443-33-5

9-Phenylguanine

Cat. No. B081643
CAS RN: 14443-33-5
M. Wt: 227.22 g/mol
InChI Key: XOVSLVYAFGLDMS-UHFFFAOYSA-N
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Description

9-Phenylguanine is a solid compound that belongs to the hypoxanthines . Hypoxanthines are compounds containing the purine derivative 1H-purin-6 (9H)-one .


Molecular Structure Analysis

The molecular formula of 9-Phenylguanine is C11H9N5O . It has an average mass of 227.222 Da and a monoisotopic mass of 227.080704 Da . The structure of 9-Phenylguanine includes a purine derivative, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

9-Phenylguanine is a solid compound . Its molecular structure includes a purine derivative, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Scientific Research Applications

  • 9-Phenylguanine has been identified as a reversible inhibitor of enzymes such as guanine deaminase and xanthine oxidase. Its derivatives are also effective inhibitors, useful in enzyme studies (Siebeneick & Baker, 1974).

  • Derivatives of 9-Phenylguanine, like 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG), have been tested for their ability to prevent recurrences of herpetic keratitis, showing significant effectiveness (Kaufman et al., 1996).

  • In the context of antiviral research, N2-phenylguanine derivatives have been developed as selective inhibitors of herpes simplex virus thymidine kinases, showing promise for treating recurrent virus infections (Xu et al., 1995).

  • 9-Phenylguanine has been studied for biomonitoring benzene exposure, with N-7-phenylguanine identified as a metabolite in urine, potentially useful for detecting benzene-derived nucleic acid adducts (Norpoth et al., 1988).

  • Research on tautomerism and solvent-induced keto-enol equilibrium of 9-substituted isoguanines, including 9-Phenylguanine, has been conducted to understand their chemical properties in different environments (Sepioł et al., 1976).

  • The development of 9-(hydroxyalkylamino)guanines, a new series of antiviral acyclonucleosides, with 9-Phenylguanine derivatives showing potential as antiviral agents (Harnden & Jarvest, 1988).

properties

IUPAC Name

2-amino-9-phenyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)13-6-16(9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVSLVYAFGLDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162706
Record name 9-Phenylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenylguanine

CAS RN

14443-33-5
Record name 9-Phenylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014443335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002639103
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Record name 9-Phenylguanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-PHENYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM4H84L8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
BR Baker, WF Wood - Journal of medicinal chemistry, 1967 - ACS Publications
… 9-Phenylguanine inhibits guanine deaminase and xanthine … In contrast, the binding of 9-phenylguanine to both enzymes … of the 9phenyl group of 9-phenylguanine (2). The proposition …
Number of citations: 45 pubs.acs.org
BR Baker, WF Wood - Journal of Medicinal Chemistry, 1968 - ACS Publications
… the //ara position of 9-phenylguanine (6) led to little change in … by meta substitution on 9-phenylguanine (6) were much better … investigated for the synthesis of 9-phenylguanine bearing a …
Number of citations: 14 pubs.acs.org
BR Baker, HU Siebeneick - Journal of Medicinal Chemistry, 1971 - ACS Publications
Eleven derivatives of 9-phenylguanine bridged from its meta position and 11 derivatives of 9-(p-ethoxyphenyl)-guanine bridgedfrom its terminal Me group by carboxamide or ureido …
Number of citations: 18 pubs.acs.org
BR Baker, WF Wood - Journal of Medicinal Chemistry, 1969 - ACS Publications
… Thirty-eight candidate irreversible inhibitors of guanine deaminase derived from 9-phenylguanine with a terminal sulfonyl fluoride bridged lo the meta or para position of the …
Number of citations: 25 pubs.acs.org
HU Siebeneick, BR Baker - Methods in Enzymology, 1974 - Elsevier
… 2 9-Phenylguanine (I) was found to be a good reversible … 3 The 3'- and 4'-amino derivatives of 9-phenylguanine (If and III… was hampered because the 9-phenylguanine moiety was too …
Number of citations: 5 www.sciencedirect.com
BR Baker, HU Siebeneick - Journal of Medicinal Chemistry, 1971 - ACS Publications
… because the 9-phenylguanine moiety is too close to the Sepharose backbone and interferes with complex formation.14·15 When the bridge distance between 9-phenylguanine and …
Number of citations: 23 pubs.acs.org
BR Baker, WF Wood - Journal of Medicinal Chemistry, 1969 - ACS Publications
… derived from m- or p-amino-9-phenylguanine attached to benzenesulfonyl fluoride by a sulfonamide, carboxamide, or … 9-Phenylguanine (1) is a good reversible inhibitor of …
Number of citations: 11 pubs.acs.org
BR Baker, WF Wood - Journal of Medicinal Chemistry, 1969 - ACS Publications
… Thirty-eight candidate irreversible inhibitors of guanine deaminase derived from 9-phenylguanine with a terminal sulfonyl fluoride bridged lo the meta or para position of the …
Number of citations: 24 pubs.acs.org
R October - researchgate.net
… These were derived from m- or p-amino-9-phenylguanine attached to benzenesulfonyl fluoride by a sulfonamide, carboxamide, or urea bridge. Three excellent irreversible inhibitors …
Number of citations: 0 www.researchgate.net
BR Baker, WF Wood - Journal of Medicinal Chemistry, 1967 - ACS Publications
… and 3, as well as the fivefold increment between 2 and 9-phenylguanine (4) (Table I) can be … ring of 9-phenylguanine; this hydrophobic region extends into both the R2 and R3 area of 1. …
Number of citations: 8 pubs.acs.org

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